molecular formula C8H6FNO B155229 2-Fluorophenoxyacetonitrile CAS No. 137988-23-9

2-Fluorophenoxyacetonitrile

Cat. No. B155229
M. Wt: 151.14 g/mol
InChI Key: QAYDDGNSGGDTDG-UHFFFAOYSA-N
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Description

2-Fluorophenoxyacetonitrile is a fluorinated organic compound that is part of the broader class of acetonitriles. It is characterized by the presence of a fluorine atom and a phenoxy group attached to the acetonitrile moiety. This structure imparts unique physical and chemical properties that make it an interesting subject for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related fluorinated acetonitriles has been explored in several studies. For instance, a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Another study describes the synthesis of a fluorinated α-aminonitrile compound, which is achieved through a 'green protocol' and involves detailed spectral and X-ray crystallographic analyses . Additionally, a novel synthesis approach for α-fluorophenylacetonitriles uses benzaldehyde cyanohydrin trimethylsilylethers treated with diethylaminosulfur trifluoride (DAST), which can be further reduced to yield 2-fluoro-2-phenethylamines .

Molecular Structure Analysis

The molecular structure of fluorinated acetonitriles is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been solved to a final R-value of 0.0498, indicating a high degree of precision in the structural determination . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, complement these experimental findings by providing insights into the equilibrium geometry, vibrational, and NMR spectra of these molecules .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles is a subject of interest in various studies. The electrochemical reduction of related compounds, such as 1-fluoro-2-arylvinyl phenyl sulphones, results in the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, demonstrating the potential for bond cleavage reactions . The reactivity of these molecules can be further explained using molecular descriptors and reactivity surfaces, which help in understanding their behavior in chemical reactions .

Physical and Chemical Properties Analysis

Fluorinated acetonitriles exhibit unique physical and chemical properties due to the presence of the fluorine atom. Theoretical and experimental studies on related compounds reveal information about their optical, electrochemical, thermal, and morphological properties . For instance, the introduction of various substituents can lead to improved performance in applications such as organic light-emitting diodes (OLEDs) . Additionally, the study of intermolecular interactions, such as those analyzed using Hirshfeld surface analysis, provides insight into the crystal packing and stability of these compounds .

Scientific Research Applications

  • Phenoxyl Diradicals

    • Scientific Field: Organic Chemistry .
    • Application Summary: Phenoxyl diradicals, which can be derived from compounds like 2-Fluorophenoxyacetonitrile, have shown great semiconducting properties with potential applications in organic photodetectors, organic light-emitting diodes, and organic spintronics .
    • Methods of Application: The stability of phenoxyl radicals is improved by following the inherent rules of their specific electron distribution . Specific techniques, such as pulse radiolysis or EPR monitoring, have been successfully used to detect phenoxyl radicals .
    • Results or Outcomes: Phenoxyl diradicals provide extra stability due to multiple resonance structures. Due to the long-distance spin distribution, phenoxyl diradicals show interesting electronic and magnetic properties .
  • Fluorescence Spectroscopy

    • Scientific Field: Analytical Chemistry .
    • Application Summary: While not directly related to 2-Fluorophenoxyacetonitrile, fluorescence spectroscopy is a widely accepted and powerful technique used for a variety of applications, including environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis, and biotechnology .
    • Methods of Application: The specific methods of application would depend on the particular use case, but generally involve the use of a spectrophotometer to measure the intensity of light absorbed and emitted by a sample .
    • Results or Outcomes: Fluorescence spectroscopy can provide both quantitative and qualitative data about a sample .
  • Organic Synthesis

    • Scientific Field: Organic Chemistry .
    • Application Summary: 2-Fluorophenoxyacetonitrile can be used as a building block in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used .
    • Results or Outcomes: The outcomes would vary depending on the specific compounds being synthesized .
  • Sustainable Chemicals

    • Scientific Field: Green Chemistry .
    • Application Summary: While not directly related to 2-Fluorophenoxyacetonitrile, furans and their derivatives, which can be derived from lignocellulosic biomass, have a wide range of applications in various industries including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries .
    • Methods of Application: The specific methods of application would depend on the particular use case, but generally involve the use of green chemistry techniques .
    • Results or Outcomes: The use of furans and their derivatives can help reduce dependence on fossil-derived fuels and chemicals, increase opportunities in the local agricultural sector, and contribute to economic transformation .
  • Chemical Synthesis

    • Scientific Field: Chemical Engineering .
    • Application Summary: 2-Fluorophenoxyacetonitrile can be used as a reagent in the synthesis of various chemical compounds .
    • Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used .
    • Results or Outcomes: The outcomes would vary depending on the specific compounds being synthesized .
  • Pharmaceuticals

    • Scientific Field: Pharmaceutical Chemistry .
    • Application Summary: While not directly related to 2-Fluorophenoxyacetonitrile, compounds with similar structures have been used in the synthesis of pharmaceuticals .
    • Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used .
    • Results or Outcomes: The outcomes would vary depending on the specific pharmaceuticals being synthesized .

properties

IUPAC Name

2-(2-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYDDGNSGGDTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568153
Record name (2-Fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenoxyacetonitrile

CAS RN

22361-61-1
Record name (2-Fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluorophenol (560 mg, 5.0 mmol) in DMF (10 mL) is added potassium carbonate (828 mg, 6.0 mmol) followed by chloroacetonitrile (0.315 mL, 50.0 mmol). The reaction mixture is stirred and heated at 50° C. for 14 h. The reaction mixture is cooled to RT, diluted with EtOAc, and washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue purified by chromatography on silica gel; elution with dichloromethane gives 736 mg of the product 384.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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